molecular formula C9H10O3 B096695 2-Hydroxy-2-(4-methylphenyl)acetic acid CAS No. 18584-20-8

2-Hydroxy-2-(4-methylphenyl)acetic acid

Cat. No. B096695
CAS RN: 18584-20-8
M. Wt: 166.17 g/mol
InChI Key: SFGURAWGCAPHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the electrochemical reduction of 2-(o-nitrophenylthio)-acetic acid and its methyl ester is used to produce 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one, which suggests that electrochemical methods could be applicable for synthesizing similar hydroxy-acetic acid derivatives . The synthesis of (2-nitrophenyl)acetates from (2-nitrophenyl)acetic acid indicates that nitro groups can be strategically used in the synthesis of acetic acid derivatives . Additionally, the synthesis of 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives from acetic acid compounds demonstrates the utility of acetic acid as a starting material for various organic transformations .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives was confirmed by NMR, and the Z-configuration was retained during synthesis . Similarly, the molecular structure of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides was determined by X-ray crystallography, which could provide insights into the potential structure of 2-Hydroxy-2-(4-methylphenyl)acetic acid .

Chemical Reactions Analysis

The chemical reactivity of acetic acid derivatives is highlighted in several studies. The selective removal of the (2-nitrophenyl)acetyl group using Zn and NH4Cl without affecting other common protecting groups suggests that 2-Hydroxy-2-(4-methylphenyl)acetic acid could also be modified using similar strategies . The Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of hydroxamic acids and ureas from carboxylic acids indicates that 2-Hydroxy-2-(4-methylphenyl)acetic acid could potentially undergo similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic acid derivatives are influenced by their molecular structure. For instance, the crystal structure of (2-methylphenoxy)acetic acid involves dimeric hydrogen bonding, which could suggest similar properties for 2-Hydroxy-2-(4-methylphenyl)acetic acid . The hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides provide evidence of intra- and intermolecular hydrogen bonding, which could also be relevant for understanding the properties of 2-Hydroxy-2-(4-methylphenyl)acetic acid .

Scientific Research Applications

Synthesis and Chemical Transformations
One primary application of derivatives similar to 2-hydroxy-2-(4-methylphenyl)acetic acid is in the field of synthetic chemistry, where these compounds are used as intermediates in the preparation of various chemical entities. For instance, a study demonstrated the palladium-catalyzed α-oxidation of aromatic ketones to produce 2-(2-methylphenyl)-2-oxoethyl acetates, showcasing the utility of these compounds in creating structurally diverse molecules through oxidation reactions (Chen et al., 2016). Additionally, the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate from 2-(hydroxy-phenyl)-acetic acid methyl ester highlights the compound's role in generating molecules with potential applications in various fields, including medicinal chemistry and material science (Zhang Guo-fu, 2012).

Antimicrobial and Anti-inflammatory Applications
Derivatives of 2-hydroxy-2-(4-methylphenyl)acetic acid have shown promising biological activities, such as antimicrobial and anti-inflammatory effects. A notable example is the investigation of novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives for their antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis, highlighting the potential therapeutic applications of these compounds in treating bacterial infections (Ali & Yar, 2007). Furthermore, the synthesis and evaluation of 1,2,4-triazole derivatives of 4-hydroxyphenyl acetic acid for anti-inflammatory activity indicate the potential of these compounds as leads for the development of new anti-inflammatory agents (Virmani & Hussain, 2014).

Environmental and Analytical Chemistry
In environmental and analytical chemistry, derivatives of 2-hydroxy-2-(4-methylphenyl)acetic acid are utilized for the development of selective and sensitive analytical methods for detecting and quantifying pollutants. For example, the coupling of molecular imprinted polymer nanoparticles by high-performance liquid chromatography has been explored as an efficient technique for the sensitive and selective trace determination of 4-chloro-2-methylphenoxy acetic acid in complex matrices, demonstrating the application of these compounds in environmental monitoring and safety assessment (Omidi et al., 2014).

Safety And Hazards

“2-Hydroxy-2-(4-methylphenyl)acetic acid” may cause skin and eye irritation, and may be harmful if inhaled, ingested, or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

2-hydroxy-2-(4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGURAWGCAPHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-(4-methylphenyl)acetic acid

CAS RN

18584-20-8, 31284-89-6
Record name 4-Methylmandelic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018584208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18584-20-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (R)-4-Methylmandelic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLMANDELIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S2B4H5RL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 300 gal reactor was charged with water (150 L) and sodium hydroxide (100 kg) and the solution was cooled to 10±5° C. A second 300 gal reactor was charged with chloroform (203 kg), benzyltriethylammonium chloride (8.2 kg) and 4-tolualdehyde (99 kg). The reaction mixture was heated to gentle reflux and the sodium hydroxide solution was added at a rate to maintain reflux. After the addition, which took approximately 6 hours, reflux was continued for at least another 3 hours. The hot reaction solution was added to 500 L of cold water (5° C.) and the mixture was stirred for approximately 15 minutes. The phases were allowed to separate. The lower organic layer was transferred to a holding tank. The aqueous layer was washed with chloroform (1×72 kg then 4×20 kg) to remove any unreacted 4-tolualdehyde. The combined organic phases were saved for later reprocessing. The aqueous layer was acidified to pH 1 with concentrated HCl (48 kg) to precipitate 4-methylmandelic acid as a yellow granular solid. After stirring the slurry overnight the product was isolated by filtration, washed with water (150 L), and dried in vacuo at 60° C. for at least 24 hours. The process gives approximately 80 kg of 4-methylmandelic acid. To the chloroform extracts from above was added benzyltriethylammonium chloride (approximately 4.5 kg) and the mixture is heated at reflux. To the reaction mixture was added a solution of sodium hydroxide (50 kg) in water (75 L). After the addition was complete (at least 1.5 hrs) the reaction mixture was heated at reflux overnight. The hot reaction mixture was added to a reactor containing 250 kg of water at 5±5° C. The layers were allowed to separate and the lower organic layer was discarded. The aqueous layer was washed with chloroform (1×36 kg then 4×10 kg). The pH of the aqueous layer was adjusted to 0.5 to 1.5 with concentrated hydrochloric acid. The slurry was stirred overnight at 25±5° C. The product was isolated by filtration, washed with water (50 L) and dried in vacuo for at least 24 hours. This produced an additional 34 kg of 4-methylmandelic acid.
Quantity
203 kg
Type
reactant
Reaction Step One
Quantity
99 kg
Type
reactant
Reaction Step One
Quantity
8.2 kg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 L
Type
reactant
Reaction Step Three
Quantity
100 kg
Type
reactant
Reaction Step Four
Name
Quantity
150 L
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.